molecular formula C10H7NO3 B1662649 alpha-Cyano-4-hydroxycinnamic acid CAS No. 28166-41-8

alpha-Cyano-4-hydroxycinnamic acid

Cat. No. B1662649
CAS RN: 28166-41-8
M. Wt: 189.17 g/mol
InChI Key: AFVLVVWMAFSXCK-UHFFFAOYSA-N
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Description

Alpha-cyano-4-hydroxycinnamic acid is a monohydroxycinnamic acid that is 4-hydroxycinnamic acid in which the hydrogen alpha- to the carboxy group is replaced by a cyano group . It is commonly used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for the analysis of peptides and oligonucleotides .


Synthesis Analysis

The synthesis of alpha-cyano-4-hydroxycinnamic acid is not explicitly detailed in the retrieved sources .


Molecular Structure Analysis

Alpha-cyano-4-hydroxycinnamic acid has a relatively high solubility in organic solvents and a moderate solubility in water . It forms fine crystals upon drying from solution .


Chemical Reactions Analysis

Alpha-cyano-4-hydroxycinnamic acid acts as a specific inhibitor of monocarboxylic acid transport, including lactate and pyruvate transport . It is also reported to block β-cell apical anion exchange .


Physical And Chemical Properties Analysis

Alpha-cyano-4-hydroxycinnamic acid is a yellow crystalline powder . Its melting point is 245-250 °C (lit.) . It has a density of 1.4±0.1 g/cm^3, a boiling point of 398.1±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .

Safety And Hazards

Alpha-cyano-4-hydroxycinnamic acid may cause an allergic skin reaction . It is harmful if swallowed and causes serious eye irritation . It may also cause respiratory irritation .

Future Directions

Alpha-cyano-4-hydroxycinnamic acid has been explored for its capacity to act against different hallmarks of cancer . It has been used in combination with other drugs for treating complex diseases such as glioblastoma . The use of nanotechnology-based delivery systems has been proposed to enhance its therapeutic efficacy .

properties

IUPAC Name

(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-5,12H,(H,13,14)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVLVVWMAFSXCK-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501018295
Record name (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Sigma-Aldrich MSDS]
Record name alpha-Cyano-4-hydroxycinnamic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Product Name

alpha-Cyano-4-hydroxycinnamic acid

CAS RN

122520-77-8, 28166-41-8
Record name (2E)-2-Cyano-3-(4-hydroxyphenyl)-2-propenoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=122520-77-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyano-3-(4-hydroxyphenyl)acrylic acid
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.421
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Synthesis routes and methods I

Procedure details

YNB-1 agar: 3.3 g/l KH2PO4, 16.7 g/l agar, pH adjusted to 7. Autoclaved for 20 min. at 121° C. After autoclaving, 25 ml of a 13.6% yeast nitrogen base without amino acids, 25 ml of a 40% glucose solution, 1.55 ml of a 1 % L-leucine solution and 1.55 ml of a 1% histidine solution were added per 450 ml agar.
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Synthesis routes and methods II

Procedure details

For N-terminal sequence analysis and Western blotting, proteins were transferred onto a PVDF membrane (Problott, Applied Biosystems) using a transblot cell (Bio-Rad). The PVDF membrane was wetted in 100% methanol and soaked in transfer buffer (10 mM CAPS, 10% v/v methanol, pH 11.5). Transfer was performed using a potential difference of 60 V for 90 min. For N-terminal sequencing membranes were stained with 0.1% (w/v) Coomassie brilliant blue R250 in methanol/water/acetic acid for 30 sec and destained in 50% v/v methanol. Protein bands were excised and N-terminal sequences determined using a Hewlett Packard 10005A protein sequencer. For peptide mass fingerprinting analysis; Coomassie blue stained protein bands from SDS-PAGE were excised and subjected to in-gel trypsin digestion and subsequent peptide extraction. Protein bands were excised from the Coomassie Blue stained SDS-PAGE gel and gel pieces were washed in 50 mM NH4HCO3/ethanol 1:1, reduced and alkylated with DTT and iodoacetamide, respectively and digested with sequencing grade modified trypsin (Promega) overnight at 37° C. as previously published Mortz et al. (1996). Electrophoresis 17:925-31]. The peptide extract containing 25 mM NH4HCO3 was then analysed by MALDI-TOF MS using an Ultraflex TOF/TOF instrument (Bruker Daltonics) in positive ion and reflectron mode. A saturated solution of 4-hydroxy-α-cyanocinnamic acid (HCCA) was prepared in 97:3 v/v acetone/0.1% v/v aqueous TFA. A thin layer was prepared by pipetting and immediately removing 2 μL, of this solution onto the 600 μm anchorchips of the target plate. Sample (0.5 μL) was deposited on the thin layers with 2.5 μL of 0.1% v/v aqueous TFA, and allowed to adsorb for 5 min, after which the sample solution was removed, and the thin layers washed once with 10 μL of ice-cold 0.1% v/v aqueous TFA for 1 min. Spectra were calibrated by close external calibration using a standard peptide mix. Proteins were identified by peptide mass fingerprinting against the P. gingivalis database (available from www.tigr.org) using an in-house Mascot search engine. Table 2 shows the peptide sequences used to identify the SDS-PAGE separated protein bands of the antigenic complex. The SDS-PAGE of the complex (FIG. 2) is annotated with the designation of the proteins identified by N-terminal sequencing and peptide mass fingerprinting. The complex was found to consist of: Kgpcat, RgpAcat, RgpAA1, KgpA1, RgpAA3, RgpAA2, KgpA2, HagAA1*, HagAA1**, HagAA3 and HagAA2 as well as partially processed Kgp (residues 1 to 700 and residues 136 to 700). A schematic of the processed domains of RgpA, Kgp and HagA are shown in FIG. 3.
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Synthesis routes and methods III

Procedure details

SC-H agar: 7.5 g/l yeast nitrogen base without amino acids, 11.3 g/l succinic acid, 6.8 g/l NaOH, 5.6 g/l casamino acids without vitamins, 0.1 g/l tryptophan, and 20 g/l agar (Bacto). Autoclaved for 20 min. at 121° C. After autoclaving, 55 ml of a 22% galactose solution and 1.8 ml of a 5% threonine solution were added per 450 ml agar. YNB-1 agar: 3.3 g/l KH2PO4, 16.7 g/l agar, pH adjusted to 7. Autoclaved for 20 min. at 121° C. After autoclaving, 25 ml of a 13.6% yeast nitrogen base without amino acids, 25 ml of a 40% glucose solution, 1.5 ml of a 1% L-leucine solution and 1.5 ml of a 1% histidine solution were added per 450 ml agar.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-Cyano-4-hydroxycinnamic acid
Reactant of Route 2
alpha-Cyano-4-hydroxycinnamic acid
Reactant of Route 3
alpha-Cyano-4-hydroxycinnamic acid
Reactant of Route 4
alpha-Cyano-4-hydroxycinnamic acid
Reactant of Route 5
Reactant of Route 5
alpha-Cyano-4-hydroxycinnamic acid

Citations

For This Compound
4,090
Citations
X Guan, ME Morris - The AAPS journal, 2020 - Springer
Monocarboxylate transporter 1 (MCT1) represents a potential therapeutic target in cancer. The objective of this study was to determine the efficacy of AZD3965 (a specific inhibitor of …
Number of citations: 25 link.springer.com
NN Ferreira, S Granja, FI Boni, LMB Ferreira… - Drug Delivery and …, 2020 - Springer
… Cell viability analysis was used to evaluate the effectiveness of alpha-cyano-4-hydroxycinnamic acid (CHC) and cetuximab (CTX) cytotoxic concentrations on U2518 and SW108 glioma …
Number of citations: 25 link.springer.com
M Pan, H Wang, W Chen, W Jin - All Life, 2023 - Taylor & Francis
… Monocarboxylate transporter 1 (MCT1) plays an important role in clear cell renal cell carcinoma; however, the role of the MCT1 inhibitor alpha-cyano-4-hydroxycinnamic acid (α-CHCA) …
Number of citations: 0 www.tandfonline.com
IR Calori, HL Piva, AC Tedesco - Journal of Drug Delivery Science and …, 2020 - Elsevier
… Besides being an efficient substrate to some MCTs, the role of alpha-cyano-4-hydroxycinnamic acid (CHCA) as a vector of nanoparticles for cancer cells was not yet evaluated. This aim …
Number of citations: 5 www.sciencedirect.com
X Zhu, IA Papayannopoulos - Journal of biomolecular techniques …, 2003 - ncbi.nlm.nih.gov
… Alpha-cyano-4-hydroxycinnamic acid (α-CHCA) as a matrix facilitates the ionization of proteins and peptides in a matrix-assisted laser desorption/ionization (MALDI) time-of-flight (TOF) …
Number of citations: 85 www.ncbi.nlm.nih.gov
L Hamdan, Z Arrar, Y Al Muataz, L Suleiman, C Negrier… - Plos one, 2013 - journals.plos.org
This study investigated the underlying mechanism of 4-hydroxy-3-methoxycinnamic acid (ACCA), on the growth of breast cancer cells and normal immortal epithelial cells, and …
Number of citations: 20 journals.plos.org
CE Carraher Jr, MR Roner, M Ayoub… - … Science, Part A, 2016 - Taylor & Francis
Poly(ether esters) are rapidly synthesized in moderate yield employing the interfacial polycondensation reaction system from the reaction of alpha-cyano-4-hydroxycinnamic acid and …
Number of citations: 10 www.tandfonline.com
CE Carraher, MR Roner, R Chrichton… - Journal of Inorganic and …, 2016 - Springer
… Repeat unit for the product of alpha-cyano-4-hydroxycinnamic acid, CHA, and organotin … poly(ester ethers) from reaction of organotin dihalides with alpha-cyano-4-hydroxycinnamic acid …
Number of citations: 7 link.springer.com
E Del Prete, TA Lutz, E Scharrer - Physiology & behavior, 2004 - Elsevier
Alpha-cyano-4-hydroxycinnamic acid (4-CIN, 100–200 mg/kg b.wt.), which impairs glucose oxidation by inhibiting pyruvate transport across the mitochondrial membrane, stimulated …
Number of citations: 26 www.sciencedirect.com
KP Briski, GD Patil - Neuroendocrinology, 2006 - karger.com
Caudal fourth ventricular (CV4) infusion of the monocarboxylate transporter inhibitor, α-cyano-4-hydroxycinnamic acid (4CIN), causes hyperglycemia coincident with Fos expression in …
Number of citations: 19 karger.com

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